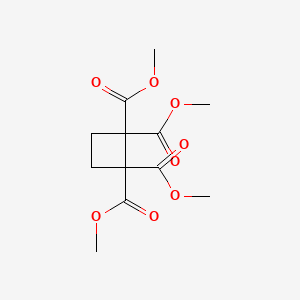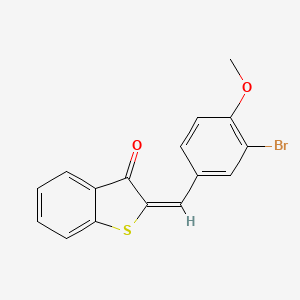![molecular formula C19H24N6O B5514558 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions and Japp-Klingemann method followed by 2-decarboxylation. Amidification is carried out by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing intramolecular N-H...O hydrogen bonds (Wu et al., 2005).
Chemical Reactions and Properties
Compounds like 2-dimethylaminomethylene-1,3-diones react with N-C-N dinucleophiles, forming various pyrimidine derivatives. These reactions showcase the reactivity of similar dimethylamino groups in the formation of pyrimidines (Schenone et al., 1990).
Physical Properties Analysis
The crystal structures of compounds with similar pyrimidine rings, like in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, reveal nonplanar conformations and hydrogen-bonded ribbons, indicating the solid-state physical characteristics (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical properties can be inferred from studies like the one by Geng et al. (2023), which used density functional theory (DFT) to analyze molecular structures and physicochemical properties of related compounds. This includes molecular electrostatic potential and frontier molecular orbitals analysis (Geng et al., 2023).
Applications De Recherche Scientifique
Antiallergic Potential
The compound N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide, has been explored for its antiallergic properties. A study by Menciu et al. (1999) identified certain amides in this series as potent antiallergic agents. In particular, they found that variations in the indole substituents and the alkanoic chain length significantly influenced antiallergic potency. One such amide showed notable efficacy in inhibiting histamine release and other allergic responses in experimental models (Menciu et al., 1999).
Synthesis and Potential Applications
The synthesis of related compounds like 1-alkyl-5-phenyl-4(1H)pyrimidinones, which share a core structural similarity, has been reported by Beck and Gajewski (1976). These pyrimidinones were synthesized through condensation reactions involving phenylacetamides and dimethylformamide dimethyl acetal. Such compounds, due to their structural uniqueness, may have various potential applications in medicinal chemistry and drug design (Beck & Gajewski, 1976).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, using a similar chemical structure, to investigate their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Imprinting and Biological Evaluation
Fahim and Abu-El Magd (2021) explored the application of similar compounds in molecular imprinting and biological evaluation. They investigated the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of a compound with potential applications in the enhancement of molecular imprinted polymers. This research suggests possible use in various fields, including material science and biology (Fahim & Abu-El Magd, 2021).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve studying its interactions with various biological targets, exploring its potential use in pharmaceuticals, or investigating its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-23-17(11-18(24-13)25(2)3)20-8-9-21-19(26)10-14-12-22-16-7-5-4-6-15(14)16/h4-7,11-12,22H,8-10H2,1-3H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICAOMQZINQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)


![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
